

Technical Guide: 3,5-Dibromo-2-methylpyridin-4-amine (CAS 126325-54-0)

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methylpyridin-4-amine

Cat. No.: B135067

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity, detailed experimental protocols, and quantitative data for **3,5-Dibromo-2-methylpyridin-4-amine** (CAS 126325-54-0) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information for this compound and presents representative experimental protocols and potential applications based on the well-established activities of the broader class of substituted aminopyridines. The experimental procedures detailed herein are adapted from methodologies for structurally related compounds and should be considered as starting points for experimental design.

Core Compound Properties

3,5-Dibromo-2-methylpyridin-4-amine is a halogenated aminopyridine derivative. The presence of the aminopyridine scaffold suggests its potential as a valuable building block in medicinal chemistry. Aminopyridines are known to be key pharmacophores in a variety of biologically active molecules.

Property	Value	Source
CAS Number	126325-54-0	-
Molecular Formula	C ₆ H ₆ Br ₂ N ₂	-
Molecular Weight	265.93 g/mol	-
Appearance	Solid (predicted)	-
InChI	InChI=1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3, (H2,9,10)	[1]
InChI Key	OGFASSJAUYBSPR- UHFFFAOYSA-N	[1]
SMILES	CC1=C(Br)C(N)=C(Br)C=N1	-

Synthesis

A specific, validated synthesis protocol for **3,5-Dibromo-2-methylpyridin-4-amine** is not readily available in the literature. However, a plausible synthetic route can be adapted from patented methods for structurally similar compounds, such as 3,5-dibromo-4-aminopyridine[\[2\]](#). The following is a proposed experimental protocol.

Proposed Synthesis of 3,5-Dibromo-2-methylpyridin-4-amine

This proposed synthesis involves the direct bromination and amination of 2-methylpyridine.

Materials:

- 2-Methylpyridine
- Hydrobromic acid (HBr) solution
- An ammonium salt (e.g., Ammonium bromide)
- Hydrogen peroxide (H₂O₂)

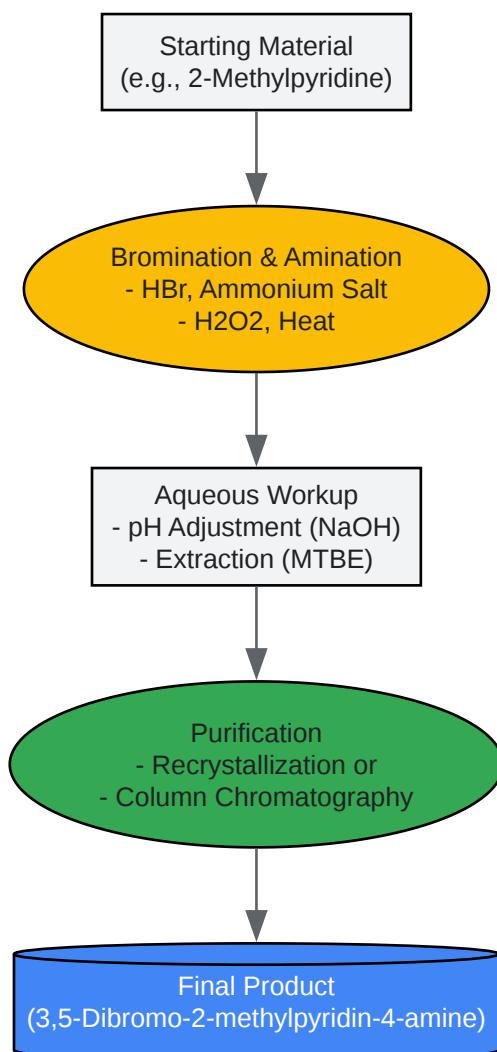
- Sodium hydroxide (NaOH)
- Tert-butyl methyl ether (MTBE)
- Appropriate reaction vessel and workup equipment

Procedure:

- Dissolve 2-methylpyridine in a hydrobromic acid solution at a low temperature (e.g., 0-10 °C).
- Add an ammonium salt to the solution.
- Heat the reaction mixture to a specified temperature (e.g., 100-120 °C).
- Slowly add hydrogen peroxide dropwise to the heated solution.
- Maintain the reaction at temperature for several hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and adjust the pH to 10-11 with a sodium hydroxide solution.
- Extract the aqueous phase with tert-butyl methyl ether.
- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **3,5-Dibromo-2-methylpyridin-4-amine**.

Note: This is a generalized protocol and would require optimization of stoichiometry, reaction times, and temperatures.

General Synthesis Workflow for a Di-substituted Aminopyridine

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General Synthesis Workflow

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for **3,5-Dibromo-2-methylpyridin-4-amine** is not available, the aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous drugs and clinical candidates.^[3]

Kinase Inhibition

Aminopyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.^{[4][5]} Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyridine core can act as a hinge-binder in the ATP-binding site of kinases. The substituents on the pyridine ring, such as the bromine atoms and the methyl group in the target compound, can be tailored to achieve potency and selectivity for specific kinases.

Antimicrobial Activity

Various heterocyclic compounds, including aminopyridine derivatives, have demonstrated significant antibacterial and antifungal activities.^{[6][7]} These compounds can serve as foundational structures for the development of new anti-infective agents.

Representative Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological activities of a compound like **3,5-Dibromo-2-methylpyridin-4-amine**.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against a target protein kinase using a luminescence-based assay.^[8]

Materials:

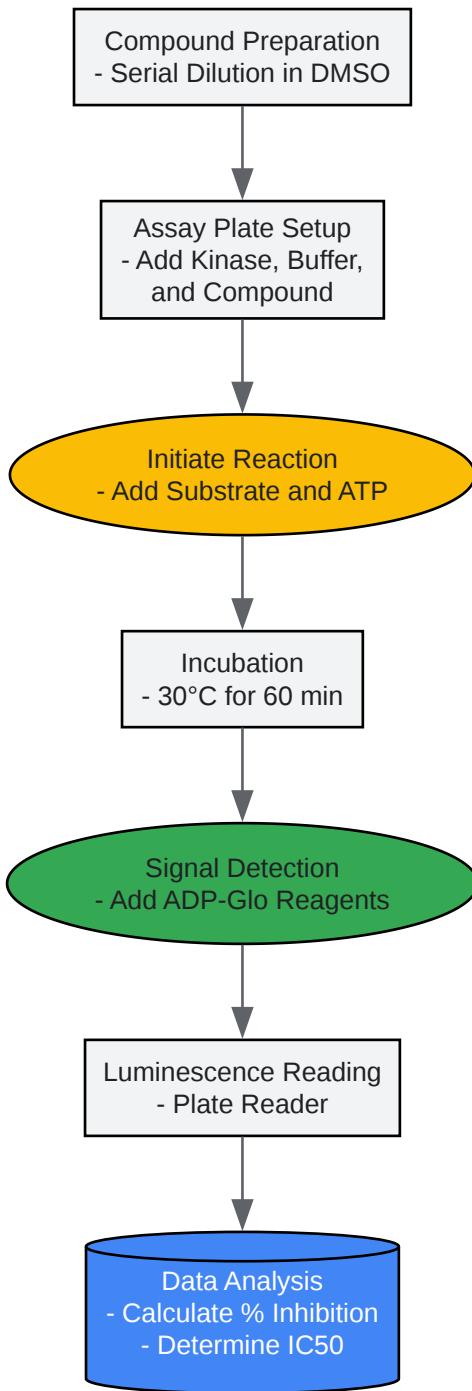
- Recombinant human protein kinase
- Peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (or similar)
- Test compound (**3,5-Dibromo-2-methylpyridin-4-amine**) dissolved in DMSO

- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
- In a 384-well plate, add the kinase assay buffer, the protein kinase, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which then drives a luciferase reaction.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Workflow for In Vitro Kinase Inhibitor Screening

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Kinase Inhibitor Screening Workflow

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[\[9\]](#)

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)

Procedure:

- Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to the final concentration.
- Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound) and a solvent control well.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for Related Aminopyridine Derivatives

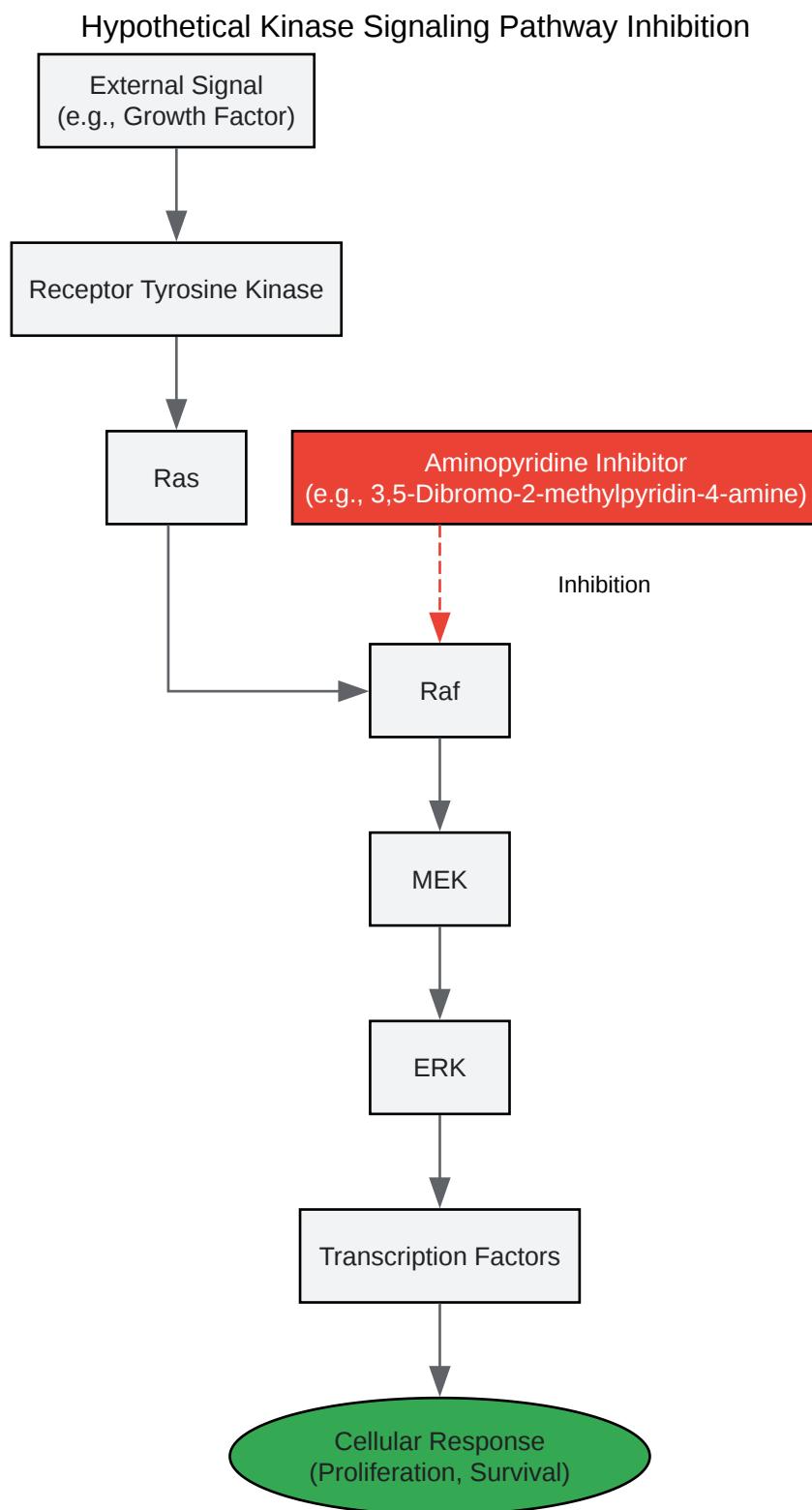
To provide context for the potential potency of **3,5-Dibromo-2-methylpyridin-4-amine**, the following table summarizes the IC_{50} values of some known aminopyridine-based kinase inhibitors.

Kinase Target	Inhibitor Scaffold/Derivative	IC ₅₀ (nM)	Reference
JNK1	Aminopyrimidine-based	25	[4]
JNK2	Aminopyrimidine-based	12	[4]
JAK2	2-aminopyridine derivative	Varies	[8]
Antimalarial (K1 strain)	3,5-diaryl-2-aminopyridine	8.4	[10]
Antimalarial (NF54 strain)	3,5-diaryl-2-aminopyridine	10	[10]

Disclaimer: This data is for structurally related but distinct molecules and should not be directly extrapolated to **3,5-Dibromo-2-methylpyridin-4-amine**.

Potential Signaling Pathway Involvement

Given the prevalence of aminopyridines as kinase inhibitors, a compound like **3,5-Dibromo-2-methylpyridin-4-amine** could potentially modulate a kinase-driven signaling pathway, such as the MAP kinase pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

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Hypothetical Kinase Pathway Inhibition

Conclusion

3,5-Dibromo-2-methylpyridin-4-amine is a chemical entity with potential for applications in drug discovery and development, largely inferred from the well-documented biological activities of the aminopyridine class of compounds. While specific data for this particular isomer is scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for related molecules. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.

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